molecular formula C24H21NO5 B6280903 FMOC-BETA-HYDROXY-DL-PHENYLALANINE CAS No. 749900-04-7

FMOC-BETA-HYDROXY-DL-PHENYLALANINE

Cat. No. B6280903
CAS RN: 749900-04-7
M. Wt: 403.4
InChI Key:
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Description

FMOC-BETA-HYDROXY-DL-PHENYLALANINE is a derivative of the amino acid phenylalanine . It is used in peptide synthesis for its ability to protect the amino group during chemical reactions . It has been studied for its self-assembly into hydrogels, which are important in biomedical applications .


Synthesis Analysis

The synthesis of this compound involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry, followed by the elimination of the tert-butyl protecting group under acidic conditions .


Molecular Structure Analysis

The molecular weight of this compound is 401.47 and its molecular formula is C25H23NO4 . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .


Chemical Reactions Analysis

The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound form a hydrogel .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by various factors such as the preparation method, the solvent, the pH, and other experimental parameters . It forms a stiffer hydrogel at pH 7.4 than at pH 8.5 .

Mechanism of Action

The self-assembly of FMOC-BETA-HYDROXY-DL-PHENYLALANINE is activated by non-covalent interactions such as π–π stacking, electrostatic interactions, hydrogen bonds, and hydrophobic interactions with basic building blocks . This self-assembly results in a thermo-sensitive and shear-thinning hydrogel .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Research on FMOC-BETA-HYDROXY-DL-PHENYLALANINE is ongoing, with a focus on its self-assembly into hydrogels for various biomedical applications . Future studies may explore the incorporation of cell-adhesion ligands in the hydrogel matrix to enhance cell proliferation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-BETA-HYDROXY-DL-PHENYLALANINE involves the protection of the hydroxyl group of phenylalanine followed by the addition of FMOC group to the amino group. The hydroxyl group is then deprotected to obtain the final product.", "Starting Materials": [ "Phenylalanine", "FMOC-Cl", "Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of phenylalanine using FMOC-Cl and DIPEA in methanol to obtain FMOC-Phe-OH", "Step 2: Addition of FMOC group to the amino group of FMOC-Phe-OH using FMOC-Cl and DIPEA in methanol to obtain FMOC-Phe-FMOC", "Step 3: Deprotection of the hydroxyl group using HCl in methanol to obtain FMOC-BETA-HYDROXY-DL-PHENYLALANINE", "Step 4: Purification of the final product using ethyl acetate and drying with Na2SO4" ] }

CAS RN

749900-04-7

Molecular Formula

C24H21NO5

Molecular Weight

403.4

Purity

95

Origin of Product

United States

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